Product packaging for Sphaerophorin(Cat. No.:)

Sphaerophorin

Cat. No.: B1209682
M. Wt: 416.5 g/mol
InChI Key: LNAYIVMXSQCRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphaerophorin is a characteristic secondary metabolite found in lichens of the Sphaerophoraceae family, which are lichen-forming fungi with a widespread distribution, particularly in southern temperate regions . As a lichen-derived compound, it is part of a unique class of natural products known for their diverse biological activities and potential research applications in the field of natural product chemistry . A key area of research interest in this compound is its demonstrated antioxidant activity. Experimental studies using cyclic voltammetry have shown that this compound exhibits a high free radical scavenging capacity, functioning through the release of a proton (H+) in a 1H+/2e− relationship, a mechanism that underscores its potential to neutralize reactive oxygen species . Theoretical calculations further support this, indicating that its antioxidant efficacy is likely derived from the presence of a carboxylic acid group situated near a phenolic hydroxyl group in its molecular structure, facilitating hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms . Additional computational studies have modeled the binding affinity of this compound with Cytochrome P450 enzymes, including CYP1A2, CYP51, and CYP2C9*2 isoforms, showing strong interactions that may suggest potential for further pharmacological investigation . Chemically, its structure is notably similar to other lichen depsidones such as grayanic acid, providing a basis for comparative phytochemical studies . This compound is presented for research purposes to explore its role in oxidative stress models, its function as a natural antioxidant, and its interactions with biologically relevant enzymes. This product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O7 B1209682 Sphaerophorin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

2-heptyl-6-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxybenzoic acid

InChI

InChI=1S/C23H28O7/c1-4-5-6-7-8-9-15-11-17(13-19(25)21(15)22(26)27)30-23(28)20-14(2)10-16(29-3)12-18(20)24/h10-13,24-25H,4-9H2,1-3H3,(H,26,27)

InChI Key

LNAYIVMXSQCRRC-UHFFFAOYSA-N

SMILES

CCCCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2C)OC)O)O)C(=O)O

Canonical SMILES

CCCCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2C)OC)O)O)C(=O)O

Synonyms

sphaerophorin

Origin of Product

United States

Occurrence and Ecological Distribution of Sphaerophorin

Identification in Lichen Species

The identification of sphaerophorin and related compounds has been facilitated by advancements in chemical analysis, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

While direct identification of this compound in Bunodophoron genus species is not extensively detailed in the provided literature, the genus Calycidium, which is closely related and sometimes mistaken for Bunodophoron, has been documented to contain this compound. Calycidium species are known to grow in association with Bunodophoron species in certain regions. Further research may reveal a more direct presence or precursor relationship within the Bunodophoron genus itself.

The Sphaerophorus genus is notably associated with this compound. Specifically, Sphaerophorus globosus has been identified as a producer of this compound. Additionally, Sphaerophorus melanocarpus has also been confirmed to contain this compound, with its presence verified through comparison with synthetically produced material. This direct link establishes the Sphaerophorus genus as a primary source of this compound.

Beyond the Sphaerophorus genus, this compound and its chemical precursors or related depsides are found in other lichen taxa.

Related Depsides: Compounds such as 4-O-demethylthis compound, isosphaeric acid, hyperlatolic acid, and isohyperlatolic acid, which contain the sphaerophorol moiety, have been identified in various lichens. Isosphaeric acid has been found in Dimelaena oreina, while hyperlatolic acid and isohyperlatolic acid have been identified in Fuscidea viridis. These related compounds contribute to the broader chemical profile associated with the sphaerophorol structure.

Calycidium Species: As mentioned, species within the Calycidium genus have been confirmed to contain this compound.

Unspecified Lichens: Sterile lichen specimens collected in the Altai Mountains region of Siberia were characterized by the presence of both this compound and isosphaeric acid. The specific species were not identified in this report, highlighting potential occurrences in less characterized lichen populations.

Structurally Related Compounds: While not direct producers of this compound, lichens like Cladonia grayi produce grayanic acid, which shares structural similarities and biosynthetic pathways with this compound.

Biosynthesis and Metabolic Pathways of Sphaerophorin

Polyketide Synthase Involvement in Sphaerophorin Formation

Polyketide synthases (PKSs) are large, multi-domain enzymes that are central to the biosynthesis of this compound and other polyketide-derived lichen secondary metabolites, including depsides and depsidones. These enzymes assemble the carbon backbone of these compounds from simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA sciepublish.comfrontiersin.orgebi.ac.ukplos.org. While specific PKS genes directly responsible for this compound have not been definitively isolated and characterized in all instances, studies on related compounds like Grayanic Acid provide strong evidence for PKS involvement. For instance, in Cladonia grayi, the PKS CgrPKS16 has been identified as crucial for the assembly of the depside precursor 4-O-demethylthis compound wikipedia.orgresearchgate.netnih.gov. This suggests that this compound itself is likely synthesized through a similar PKS-mediated pathway, involving the iterative condensation of extender units onto a starter molecule.

Fungal Contribution to this compound Biosynthesis

Lichens are symbiotic composite organisms, typically comprising a fungal partner (mycobiont) and a photosynthetic partner, usually a green alga or cyanobacterium (photobiont). The production of secondary metabolites, including this compound, is almost exclusively attributed to the fungal component of the lichen duke.eduresearchtrend.netresearchgate.netresearchgate.net. Research has demonstrated that isolated fungal mycobionts can synthesize these characteristic lichen compounds independently of the photobiont, confirming that the genetic and biochemical machinery for this compound biosynthesis resides within the fungus duke.edu. The fungal metabolism is therefore the primary driver for the accumulation of these diverse chemical compounds.

Precursor-Product Relationships

The biosynthesis of lichen depsides and depsidones often follows a sequential pattern, where simpler molecules serve as precursors for more complex structures.

Structural similarities and chemical transformation studies have led to the proposal that this compound acts as a biosynthetic precursor to certain depsidones, such as Grayanic Acid wikipedia.org. Grayanic Acid, a depsidone (B1213741), is understood to be formed through the oxidative cyclization of a depside precursor. The pathway leading to Grayanic Acid involves the initial synthesis of 4-O-demethylthis compound by a PKS, followed by enzymatic steps that lead to the formation of the depsidone structure wikipedia.orgresearchgate.netnih.gov. This suggests a metabolic progression where depsides like this compound are intermediates or direct precursors in the formation of depsidones.

The biosynthesis of depsidones often proceeds through a series of steps, with simpler depsides being formed first. 4-O-demethylthis compound is identified as a key intermediate or precursor in the formation of depsidones like Grayanic Acid wikipedia.orgresearchgate.netnih.govduke.eduscispace.com. Studies on Cladonia grayi have shown that under laboratory cultivation conditions, the fungus initially accumulates simpler depsides such as 4-O-demethylthis compound, which are then sequentially converted into more complex depsidones like Grayanic Acid wikipedia.orgduke.eduresearchgate.net. This biosequential pattern highlights a metabolic cascade where this compound and its analogs are foundational to the synthesis of more complex lichen compounds.

Genetic and Biochemical Mechanisms of Biosynthesis

The genetic basis for lichen secondary metabolite production is increasingly understood through the identification of biosynthetic gene clusters. For Grayanic Acid, a key depsidone, a gene cluster in Cladonia grayi has been elucidated, containing genes encoding a PKS (CgrPKS16), a cytochrome P450 monooxygenase (CYP682BG1), and an O-methyltransferase wikipedia.orgresearchgate.netnih.gov. The PKS is responsible for assembling the aromatic rings and linking them into a depside precursor, while the cytochrome P450 facilitates the oxidative ring coupling to form the depsidone structure, followed by methylation by the O-methyltransferase to yield the final product researchgate.netnih.gov. This intricate enzymatic machinery, encoded within the fungal genome, dictates the precise biochemical transformations required for this compound and related compound synthesis.

Table 1: Key Enzymes in Related Depside/Depsidone Biosynthesis

Enzyme/ProteinRole in BiosynthesisAssociated Compound(s) (Example)Source Organism (Example)
CgrPKS16Polyketide Synthase (PKS); assembles depside precursor4-O-demethylthis compoundCladonia grayi
CYP682BG1Cytochrome P450 monooxygenase; oxidative couplingDepside to depsidone conversionCladonia grayi
O-methyltransferaseMethylation stepFinal depsidone formationCladonia grayi

Influence of Environmental Factors on Biosynthetic Pathways

The production of lichen secondary metabolites, including this compound and its related compounds, can be significantly influenced by environmental conditions. Studies have indicated that factors such as water stress and air exposure can lead to increased production of metabolites like Grayanic Acid wikipedia.org. In laboratory settings, cultivation on drier substrates and the promotion of aerial hyphae proliferation have been observed to enhance the induction of secondary metabolite synthesis duke.eduresearchgate.net. Furthermore, modifications to the nutrient medium, such as the use of specific carbohydrates or media like Lilly and Barnett medium (LBM) and Murashige Skoog (MS) medium, can favor the production of depsides like this compound and isosphaeric acid anu.edu.au. Simulated environmental stresses, including exposure to UV light, desiccation, and temperature fluctuations, can also trigger the production of these characteristic lichen metabolites in cultured mycobionts anu.edu.au. These findings suggest that environmental cues play a crucial role in regulating the metabolic output of lichen fungi.

Table 2: Influence of Environmental Factors on Lichen Secondary Metabolite Production

Environmental FactorObserved EffectMetabolite(s) Affected (Example)
Water stressIncreased productionGrayanic acid
Air exposureIncreased productionGrayanic acid
Drier substratesEnhanced inductionGrayanic acid
Increased aerial hyphaeCorrelated with productionGrayanic acid
Modified media (LBM, MS)Favored productionThis compound, Isosphaeric acid
Simulated stress (UV, etc.)Triggered productionSecondary metabolites
Lower carbon sourcesIncreased polyketide productionPolyketides

Research Methodologies for Sphaerophorin

Isolation and Purification Techniques

The initial step in researching sphaerophorin involves its extraction from lichen thalli, followed by rigorous purification to separate it from other co-occurring metabolites.

The extraction of this compound from lichen sources, such as Sphaerophorus globosus or Sphaerophorus fragilis, is typically the primary isolation step. The choice of solvent is critical for achieving high extraction efficiency. Lichen metabolites, including depsides like this compound, are often challenging to extract due to their complex natural matrix. nih.govnih.gov

Commonly, organic solvents are employed in methods ranging from simple maceration to more advanced techniques like accelerated solvent extraction (ASE). nih.govresearchgate.net Acetone and ethyl acetate (B1210297) have been reported as highly effective solvents for the extraction of lichen acids. nih.gov Methanol (B129727) and chloroform (B151607) are also frequently used. The selection of the solvent system is based on the polarity of this compound to maximize yield while minimizing the co-extraction of unwanted compounds. ASE, which utilizes elevated temperatures and pressures, can significantly reduce solvent consumption and extraction time compared to traditional methods. researchgate.net

Table 1: Comparison of Solvents for Lichen Metabolite Extraction

Solvent Polarity Typical Application Advantages
Acetone Polar aprotic General extraction of depsides and depsidones High yield for a broad range of lichen acids. nih.gov
Chloroform Nonpolar Extraction of less polar compounds Good selectivity for certain metabolites.
Methanol Polar protic Used for highly polar compounds Can extract a wide variety of substances.

Following the initial solvent extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are indispensable for the separation and purification of this compound from this complex mixture. nih.gov

Column Chromatography is a standard method used for this purpose. The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase) of gradually increasing polarity is then passed through the column. Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing pure this compound.

Preparative Thin-Layer Chromatography (TLC) is another valuable technique, particularly for smaller-scale purifications. The extract is applied as a band onto a TLC plate coated with silica gel. The plate is developed in a suitable solvent system, and the band corresponding to this compound is physically scraped from the plate. The compound is then eluted from the silica gel with an appropriate solvent. TLC is also used to monitor the progress of purification and assess the purity of the isolated fractions. scispace.com

Recrystallization is often the final step to obtain highly pure, crystalline this compound. youtube.com This technique is a powerful method for purifying solid compounds. youtube.comyoutube.com The principle relies on the difference in solubility of the compound in a hot versus a cold solvent.

The procedure involves dissolving the impure this compound isolate in a minimal amount of a suitable hot solvent. youtube.com The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. As the saturated solution is allowed to cool slowly, the solubility of this compound decreases, leading to the formation of well-defined crystals. Impurities, which are present in smaller concentrations, tend to remain dissolved in the solvent (mother liquor). youtube.com The purified crystals are then collected by filtration. youtube.com A mixture of solvents, such as acetone-water or benzene (B151609), may be used to achieve the desired solubility characteristics. illinois.edu

Analytical Characterization and Structural Elucidation in Research

Once a pure sample of this compound is obtained, a suite of analytical techniques is employed to confirm its identity and elucidate its precise molecular structure. nih.govslideshare.net

Spectroscopy is a cornerstone of structural elucidation in organic chemistry.

Infrared (IR) Spectroscopy provides information about the functional groups present in the this compound molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For this compound, characteristic peaks would indicate the presence of hydroxyl (-OH) groups, ester carbonyl (C=O) groups, carboxylic acid groups, and aromatic ring (C=C) stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the complete atomic connectivity of a molecule. core.ac.uk

1D NMR (¹ H and ¹³ C): Proton NMR (¹H NMR) provides information on the number and chemical environment of hydrogen atoms. Carbon-13 NMR (¹³C NMR) provides similar information for the carbon atoms, revealing the carbon skeleton of the molecule. nih.gov

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments establish correlations between different nuclei. For instance, COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is crucial for piecing together the molecular fragments to build the final structure.

Table 2: Representative NMR Data for this compound

Position ¹³C Chemical Shift (δ ppm) ¹H Chemical Shift (δ ppm)
Aromatic CH 100-140 6.0-7.0
Carbonyl (C=O) 165-175 -
Methoxy (B1213986) (OCH₃) ~55 ~3.8
Alkyl Chain (CH₂) 20-40 1.2-2.5
Methyl (CH₃) 10-25 0.8-2.5

(Note: This table presents typical chemical shift ranges for the functional groups found in this compound. Actual values are determined from experimental spectra.)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and molecular formula of a compound. uzh.ch It also provides structural information through the analysis of fragmentation patterns. biorxiv.org

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS) is a sophisticated, hyphenated technique that combines the separation power of UHPLC with the high resolution and mass accuracy of a QTOF mass analyzer. researchgate.netnih.govnih.gov The sample is first separated by the UHPLC system, and the eluting components are ionized by ESI before entering the mass spectrometer.

For this compound (C₂₃H₂₈O₇), this analysis provides:

An accurate mass measurement of the molecular ion (e.g., [M-H]⁻ in negative ion mode at m/z 415.171), which helps to confirm the elemental composition. nih.gov

MS/MS fragmentation data , where the molecular ion is fragmented and the masses of the resulting fragments are measured. This fragmentation pattern is like a fingerprint for the molecule and provides crucial clues about its substructures, such as the depside ester linkage and the nature of the side chains. nih.govmdpi.com

Table 3: Key Mass Spectrometry Data for this compound

Ion Type Observed m/z Interpretation
[M-H]⁻ 415.171 Molecular ion of this compound (C₂₃H₂₇O₇⁻). nih.gov
Fragment Ion 1 251.127 Corresponds to the cleavage of the depside ester bond, representing one of the aromatic acid units. nih.gov
Fragment Ion 2 233.117 Further fragmentation, possibly loss of water from Fragment Ion 1. nih.gov

(Note: The m/z values are based on available experimental data and are crucial for structural confirmation.)

High-Resolution Chromatographic Analysis (e.g., UHPLC)

The analysis of complex natural product mixtures, such as those found in lichens, has been significantly advanced by high-resolution chromatographic techniques. Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with high-resolution mass spectrometry (HRMS), is a powerful and robust tool for the detailed metabolic profiling of lichen extracts containing compounds like this compound. nih.gov This hyphenated technique provides precise information on the chemical composition of extracts, enabling the identification of specific metabolites. nih.gov

UHPLC systems offer superior resolution and sensitivity with reduced analysis times compared to traditional HPLC. nih.gov For the analysis of this compound and other lichen depsides, a reversed-phase setup is typically employed. The separation is commonly achieved on a C18 column using a gradient elution. This mobile phase generally consists of two solvents: water (A) and either methanol or acetonitrile (B52724) (B), both typically acidified with a small percentage of formic acid to improve the ionization efficiency and peak shape of phenolic compounds.

Detection and identification are carried out using a mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzer, equipped with an Electrospray Ionization (ESI) source. frontiersin.orgresearchgate.net For phenolic compounds like this compound, analysis is often performed in negative ion mode, which facilitates the detection of the deprotonated molecule [M-H]⁻. nih.gov The high mass accuracy of these instruments allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for the tentative identification of compounds in complex mixtures. frontiersin.org

Table 1: Representative UHPLC-MS Parameters for Lichen Metabolite Analysis

ParameterDescription
Chromatography System UHPLC system (e.g., UHPLC Ultimate 3000 RS)
Column Reversed-phase C18 (e.g., Acclaim RSLC HD C18), 2.1 x 100 mm, 2.2 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Elution Gradient elution
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Mass Spectrometer High-Resolution MS (e.g., ESI-QTOF-MS)
Ionization Mode Electrospray Ionization (ESI), typically negative mode

Synthetic Strategies for this compound and Derivatives

The definitive structural confirmation and the ability to produce related analogs for further study often rely on the total synthesis of a natural product. Synthetic strategies for this compound and its derivatives have been successfully developed, providing unambiguous proof of their structures.

Total Synthesis Approaches for this compound

The total synthesis of this compound has been achieved, confirming its chemical structure. The general approach is a convergent synthesis that involves the preparation of two key aromatic units, corresponding to the A-ring and B-ring of the depside, followed by their coupling via an esterification reaction.

The key step in the synthesis is the formation of the depside ester bond. This has been effectively accomplished through the condensation of a protected carboxylic acid (A-ring precursor) with a phenolic ester (B-ring precursor). A common and effective method for this esterification is the use of trifluoroacetic anhydride (B1165640). The reaction proceeds by activating the carboxylic acid, which then reacts with the hydroxyl group of the phenolic component.

The final step in the synthesis is the removal of the protecting groups. In the synthesis described by Elix and Norfolk (1985), benzyl (B1604629) groups were used to protect the phenolic hydroxyls on the A-ring precursor. These groups are removed in the final step via catalytic hydrogenolysis, yielding the target molecule, this compound. The synthetic product was confirmed to be identical to the natural compound through comparison of physical and spectroscopic data, including melting point, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry.

Table 2: Key Stages in the Total Synthesis of this compound

StageDescriptionKey Reagents
1. Precursor Synthesis Separate synthesis of the protected A-ring (a sphaerophorol derivative) and the B-ring (an orsellinate derivative).Various, depending on the specific route to precursors.
2. Depside Esterification Condensation of the A-ring carboxylic acid with the B-ring phenol (B47542) to form the ester linkage.Trifluoroacetic anhydride (TFAA)
3. Deprotection Removal of benzyl protecting groups from the phenolic hydroxyls to yield the final product.H₂, Palladium on carbon (Pd/C)

Synthesis of this compound Analogs (e.g., 4-O-demethylthis compound)

The synthetic route established for this compound is also adaptable for the creation of its analogs. The synthesis of 4-O-demethylthis compound, a naturally occurring analog, has been reported using a similar strategy.

The synthesis of this analog follows the same convergent approach of coupling two aromatic precursors. The key modification lies in the design of the B-ring precursor. Instead of using a precursor with a methoxy group at the 4-position, a precursor is synthesized where this position contains a hydroxyl group protected by a benzyl ether.

Specifically, the condensation is performed between the same protected A-ring precursor (2-heptyl-4,6-dibenzyloxybenzoic acid) and a modified B-ring precursor, methyl 2-hydroxy-4-benzyloxy-6-methylbenzoate. Following the esterification reaction mediated by trifluoroacetic anhydride, the final deprotection step is carried out. The hydrogenolysis removes all three benzyl protecting groups simultaneously (two on the A-ring and one on the B-ring) to afford 4-O-demethylthis compound. This synthetic achievement allowed for the first-time description of the physical and spectroscopic properties of this compound.

Investigation of Biological Activities and Mechanisms of Action

Antioxidant Activity Research

Sphaerophorin's capacity to counteract oxidative stress has been evaluated through several established antioxidant assays. These studies collectively indicate that this compound possesses notable antioxidant potential, which is attributed to its chemical structure.

Free Radical Scavenging Assays (e.g., DPPH, ORAC)

The ability of this compound to scavenge free radicals is a key indicator of its antioxidant activity. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) are commonly used to measure this property. ijpsonline.commdpi.comcabidigitallibrary.orgncsu.edu In the DPPH assay, the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. ijpsonline.com The ORAC assay, on the other hand, evaluates the ability of an antioxidant to quench peroxyl radicals, which are biologically relevant reactive oxygen species. mdpi.comcabidigitallibrary.orgncsu.edu

Studies on lichen extracts containing this compound have demonstrated significant free radical scavenging activity. For instance, extracts from Sphaerophorus globosus, a known source of this compound, have shown the ability to inhibit the DPPH radical. researchgate.netnih.gov

Ferric Reducing Power (FRP) and Lipid Peroxidation Inhibition (% ILP)

The Ferric Reducing Power (FRP) assay is another method used to evaluate the antioxidant potential of a compound. nih.govnih.gov This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRP value indicates greater antioxidant power. nih.gov Research on lichen metabolites, including this compound, has shown that they can effectively reduce ferric ions. researchgate.netresearchgate.net

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage. The ability of a compound to inhibit lipid peroxidation is a crucial aspect of its antioxidant activity. Studies have demonstrated that this compound exhibits inhibitory effects on lipid peroxidation, suggesting its potential to protect cell membranes from oxidative damage. researchgate.netresearchgate.net

Electrochemical Evaluation of Antioxidant Capacity (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), provide a rapid and sensitive means of assessing antioxidant capacity. nih.govnih.govpreprints.org CV measures the oxidation potential of a compound, with a lower oxidation potential indicating a greater ability to donate electrons and thus, a higher antioxidant capacity. mdpi.commdpi.com This technique has been successfully applied to evaluate the antioxidant potential of various natural products. preprints.org While specific cyclic voltammetry data for pure this compound is not extensively detailed in the provided context, the general applicability of this method to phenolic compounds suggests it would be a valuable tool for quantifying this compound's antioxidant strength. mdpi.commdpi.com

Enzyme Inhibition Studies

In addition to its antioxidant properties, this compound has been investigated for its ability to inhibit certain enzymes, particularly those implicated in neurodegenerative diseases.

Cholinesterase Enzyme Inhibition (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comdovepress.com Research has shown that extracts from lichens containing this compound exhibit inhibitory activity against both AChE and BChE. researchgate.netnih.govmdpi.com

One study reported that an ethanolic extract of Sphaerophorus globosus demonstrated high inhibition potential against cholinesterase enzymes. researchgate.net This suggests that this compound may contribute to the observed anticholinesterase activity.

Molecular Docking Analysis of Enzyme Interactions

To understand the molecular basis of enzyme inhibition, computational molecular docking studies have been performed. dovepress.commdpi.comunab.cl This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a protein target (e.g., AChE or BChE) to form a stable complex. mdpi.com The binding affinity, expressed as a negative value in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding. researchgate.net

Molecular docking analyses have revealed that this compound can fit into the active site of both AChE and BChE. researchgate.netmdpi.com For instance, one study reported the binding affinities of this compound with acetylcholinesterase and butyrylcholinesterase. researchgate.net The analysis showed that this compound arranged itself within the catalytic site of acetylcholinesterase in a manner similar to barbatic acid. researchgate.netresearchgate.net These in silico findings provide a plausible mechanism for the observed enzyme inhibition, suggesting that this compound can physically block the active site of these enzymes, preventing them from hydrolyzing acetylcholine.

Bacterial RecA Protein Inhibition

This compound has been identified as a notable inhibitor of the bacterial RecA protein, a critical enzyme in the bacterial SOS response system which is involved in DNA repair, recombination, and the development of antibiotic resistance. unimore.itnih.govnih.gov In a study screening twenty-seven lichen secondary metabolites, this compound was one of only nine compounds to exhibit an inhibitory activity greater than 80% against Escherichia coli RecA. unimore.itnih.gov

Further investigation into its inhibitory capacity determined the half-inhibitory concentration (IC₅₀) for this compound to be 42.6 µM. unimore.itnih.gov Kinetic studies revealed that this compound functions as an uncompetitive inhibitor with respect to the ATP binding site on the RecA protein. unimore.itnih.gov This mechanism suggests that this compound binds to the RecA-ATP complex, preventing the protein from carrying out its essential functions. The inhibition of RecA is a significant area of research as it could potentially block the evolution of antibiotic resistance in bacteria. unimore.itnih.gov

Table 1: RecA Protein Inhibition by this compound
CompoundTarget ProteinIC₅₀ ValueMechanism of InhibitionSource Organism for Protein
This compoundRecA42.6 µMUncompetitive inhibitor for ATP binding siteEscherichia coli

Aromatase Enzyme Inhibition (Contextual)

Aromatase, a cytochrome P450 enzyme, is essential for the biosynthesis of estrogens from androgens and is a key target in the treatment of hormone-receptor-positive breast cancer. ijper.orgmdpi.compharmgkb.org While direct, extensive studies on this compound as a primary aromatase inhibitor are limited, its potential in this area has been noted contextually. In a metabolomic profiling study of the Antarctic lichen Sphaerophorus globosus, this compound was identified as a key metabolite. mdpi.comresearchgate.net The study highlighted that the bioactivity of this compound has been reported in relation to the inhibition of the aromatase enzyme, suggesting a potential role for this compound in pathways relevant to estrogen synthesis modulation. researchgate.net This link, however, warrants more direct and in-depth investigation to fully characterize the extent and mechanism of this compound's interaction with aromatase.

Antiproliferative and Cytotoxic Activity Research (Non-Clinical)

This compound has demonstrated significant antiproliferative and cytotoxic effects in various non-clinical studies, primarily focusing on cancer cell lines.

Research has shown that this compound exhibits cytotoxic activity against several cancer cell lines. It has been found to be toxic to cultured human melanoma cells (M14 cell line), where it prevents cell growth. nih.govscielo.brscienceacademique.comebi.ac.uk In addition to its effects on melanoma, this compound has been shown to inhibit the growth of the human prostate carcinoma cell line, DU-145, which represents a later stage of prostate cancer. scienceacademique.comnih.gov

Table 2: Antiproliferative Activity of this compound on Cancer Cell Lines
CompoundCancer Cell LineCancer TypeObserved Effect
This compoundM14Human MelanomaInhibits growth, induces apoptosis. nih.govscielo.brscienceacademique.com
This compoundDU-145Human Prostate CarcinomaInhibits growth, induces apoptosis. scienceacademique.comnih.gov

The cytotoxic effects of this compound are, at least in part, mediated by the induction of apoptosis, or programmed cell death. nih.govnih.gov In studies on melanoma cells, treatment with this compound was shown to trigger apoptotic death, which was confirmed by observations of high DNA fragmentation through Comet and TUNEL assays. nih.gov This was reinforced by a significant increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Similar mechanisms were observed in human prostate carcinoma DU-145 cells. nih.gov Treatment with this compound at concentrations of 12 and 25 µM led to a significant increase in caspase-3 activity, which correlated with a high degree of DNA fragmentation without compromising the plasma membrane. nih.gov Interestingly, at a higher concentration of 50 µM, a decrease in caspase-3 activity was noted, alongside a small but significant release of lactic dehydrogenase, suggesting a shift towards necrotic cell death, potentially mediated by an increase in reactive oxygen species. nih.gov

The cytotoxicity of this compound has been compared to other compounds in studies using non-cancerous cells, such as lymphocytes. In a study testing a series of depsides and depsidones, this compound was found to have a more potent cytotoxic effect on lymphocyte cell cultures than the well-known mitotic inhibitor, colchicine (B1669291). researchgate.netlatamjpharm.orgscispace.comscielo.br Furthermore, when tested on primary cultures of rat hepatocytes, this compound, a depside, demonstrated higher cytotoxic effects than usnic acid. researchgate.net These findings highlight the significant biological activity of this compound, even when compared to established cytotoxic agents.

Table 3: Comparative Cytotoxicity of this compound
CompoundCell TypeComparison CompoundResult
This compoundLymphocytesColchicineMore cytotoxic than colchicine. researchgate.netlatamjpharm.orgscispace.com
This compoundRat Hepatocytes (primary culture)Usnic AcidHigher cytotoxic effects than usnic acid. researchgate.net

Antimicrobial Activity Investigations

This compound has been investigated for its antimicrobial properties against various bacteria. It has been reported to possess antibacterial activity against E. coli. nmb-journal.com More detailed studies have evaluated its efficacy against clinically relevant, drug-resistant strains. In an evaluation of eight lichen-derived compounds against methicillin-resistant staphylococci, this compound was the most active compound tested. tandfonline.com It demonstrated significant in vitro antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus, Staphylococcus haemolyticus, and Staphylococcus warneri, with a minimum inhibitory concentration (MIC) value as low as 8 μg/mL. tandfonline.com

Table 4: Antimicrobial Activity of this compound
CompoundBacterial Strain(s)Activity/MIC
This compoundEscherichia coliAntibacterial activity reported. nmb-journal.com
This compoundMethicillin-resistant Staphylococcus aureus, Staphylococcus haemolyticus, Staphylococcus warneriMIC ranging from 8 μg/mL. tandfonline.com

Photoprotective Research

Lichens thrive in environments with high exposure to solar radiation, and their secondary metabolites are believed to play a crucial role in protecting them from UV damage.

This compound has been identified as a potent photoprotective agent, particularly against UVB radiation. Research on metabolites from the lichen Bunodophoron melanocarpum highlighted this compound as a dual-action agent with both antioxidant and photoprotective properties. Its capacity to absorb UVB radiation was quantified by determining its in vitro Sun Protection Factor (SPF).

Table 2: In vitro Photoprotective Capacity of this compound

Parameter Value Reference
Sun Protection Factor (SPF) 25.78 ± 0.53

This high SPF value indicates a significant capacity to absorb UVB rays, suggesting its potential as a natural sunscreen agent.

Oxidative stress, often induced by UV radiation, can lead to significant damage to cellular components, including DNA. This compound has been shown to offer protection against such damage. Studies have demonstrated that this compound can protect plasmid DNA from cleavage induced by hydroxyl radicals (•OH) and nitric oxide (NO). It has also been noted for its ability to inhibit superoxide (B77818) anion formation. dokumen.pub Further research confirmed that this compound provides significant protection to DNA from oxidative damage, which is a key aspect of its photoprotective function. dokumen.pub

Allelochemical Interactions and Ecological Roles

Secondary metabolites produced by lichens are not only for internal defense but also play a significant role in the organism's interaction with its environment. These compounds can function as allelochemicals, which are chemicals released by an organism that affect the growth, survival, or reproduction of other organisms. researchtrend.net

Lichen secondary metabolites can influence the development of neighboring bryophytes, fungi, and vascular plants. researchtrend.net this compound has been identified as having allelopathic activity. In a study investigating the effect of lichen compounds on the moss Physcomitrella patens, this compound exhibited an inhibitory effect, with a calculated half-inhibitory concentration (IC50) of 42.6µM.

The production of compounds like this compound is a crucial ecological strategy for lichens. nih.govmdpi.com These metabolites contribute to the lichen's ability to compete for resources, deter herbivores, and manage microbial colonization on its surface, thereby shaping its immediate ecological niche. researchtrend.netscilit.com The presence of this compound in lichens, particularly those in exposed habitats like the Antarctic, is linked to their survival and functional role in the ecosystem. nih.govmdpi.com

Inhibition of Fungal Growth (e.g., Mycorrhizal Fungi)

This compound has demonstrated antifungal properties, although its specific impact on mycorrhizal fungi is not yet extensively documented. However, studies on its effects against various phytopathogenic fungi provide insight into its potential inhibitory capabilities.

Research has shown that this compound, isolated from Sphaerophorus globosus, was evaluated for its in vitro antifungal activity against a panel of plant pathogenic fungi. kjoas.org While this compound was identified as one of the compounds present in the lichen, another isolated compound, methyl hematommate, was found to be effective against Alternaria mali, Cochliobolus miyabeanus, and Colletotrichum gloeosporioides. kjoas.org

In a broader context of lichen-derived compounds, some have been shown to possess antifungal activity, while others have not. For instance, a review noted that no antifungal potential was demonstrated for this compound against dermatophytes. researchgate.net This highlights the specificity of its antifungal action. The mechanisms through which lichen compounds, including this compound, may exert antifungal effects can include disruption of membrane function and inhibition of essential enzymes. fip.orgmdpi.com

While direct evidence of this compound's impact on mycorrhizal fungi is limited, the known allelochemical properties of some lichen compounds suggest a potential for interaction. nih.gov Allelochemicals can influence the mutualistic relationships between plants and arbuscular mycorrhizal fungi. nih.gov Given that mycorrhizal fungi are crucial for the nutrient uptake of many plants, any inhibitory effect from compounds like this compound could have significant ecological implications. pensoft.netusda.gov Mycorrhizal fungi themselves can also produce a range of compounds that deter pathogenic fungi, creating a complex web of chemical interactions in the rhizosphere. usda.govmdpi.com

**Table 1: In Vitro Antifungal Activity of Compounds from *Sphaerophorus globosus***

CompoundTest FungiEfficacy
This compoundAlternaria maliNot specified as effective
Cochliobolus miyabeanusNot specified as effective
Colletotrium gloeosporioidesNot specified as effective
Verticillum dahliaeNot specified as effective
Methyl hematommateAlternaria maliEffective
Cochliobolus miyabeanusEffective
Colletotrium gloeosporioidesEffective
Verticillum dahliaeNot specified as effective

Data sourced from Lee et al. (2021) kjoas.org

Contribution to Microbial Community Dynamics

The presence of this compound-producing lichens, such as Sphaerophorus globosus, has been shown to correlate with specific changes in soil microbial communities, suggesting an active role for its secondary metabolites in shaping the microbial environment.

A study conducted in Maritime Antarctica investigated the influence of different plant and biocrust species, including S. globosus, on soil attributes and microbial abundance. nih.gov The findings revealed that soils under S. globosus had the lowest fungal abundance, even lower than in areas devoid of vegetation. nih.gov This observation has been linked to the potential antimicrobial effects of phenolic substances synthesized by the lichen, with this compound being explicitly mentioned as one of these compounds. nih.gov The chemical defense provided by this compound against fungal activity is thought to be a contributing factor to these observed differences in soil microbial composition. nih.gov

Table 2: Effect of Sphaerophorus globosus on Soil Microbial Abundance

Biocrust/Plant SpeciesRelative Fungal AbundanceRelative Bacterial Abundance
Sphaerophorus globosusLowest among all species and bare groundLower than most other species
Bare GroundHigher than S. globosusVariable
Other Lichen/Plant SpeciesGenerally higher than S. globosusGenerally higher than S. globosus

Data interpreted from Delgado-Baquerizo et al. (2018) nih.gov

Structure Activity Relationship Sar Studies of Sphaerophorin and Its Analogs

Elucidation of Structural Determinants for Biological Efficacy

While comprehensive SAR studies focused exclusively on a wide range of synthetic sphaerophorin analogs are limited in publicly accessible literature, analysis of this compound in the context of other bioactive depsides and related phenolic compounds allows for the elucidation of key structural determinants for its efficacy. Depsides are a class of polyketides formed from the ester linkage of two or more hydroxybenzoic acid units. nih.gov Their biological activity is influenced by several structural features, including the nature of alkyl side chains, the degree of oxidation, and the pattern of hydroxyl and carboxyl group substitution. nih.govuc.pt

This compound's structure, featuring two aromatic rings (A and B) linked by an ester bond, provides a scaffold ripe for modification. Ring A possesses a free hydroxyl group and a carboxyl group, while Ring B contains two hydroxyl groups and a seven-carbon alkyl chain. Research on related phenolic acid derivatives indicates that both lipophilicity and the arrangement of hydroxyl groups are critical for cytotoxic and antiproliferative activities. uc.pt For instance, in studies of caffeic and gallic acid esters, the number of hydroxyl substituents on the aromatic ring was found to be a significant factor ruling their biological effects. uc.pt

SAR analyses of other complex natural products provide a framework for understanding which modifications to the this compound structure could be most impactful. For example, in studies of naphthalimide derivatives, various substitution patterns were shown to enhance or reduce anticancer activity. rjsocmed.com Similarly, for some depsidones, the presence of specific alkyl units and halogen atoms was found to be important for antibacterial potency. nih.gov These findings suggest that modifications to the alkyl chain on Ring B or the introduction of different functional groups on the aromatic rings of this compound could significantly alter its biological profile.

The following table summarizes general SAR findings for lichen depsides and related phenolic compounds, which can be extrapolated to guide the rational design of this compound analogs.

Structural ModificationEffect on Biological ActivityRationale / Example
Alkyl Chain Length Influences lipophilicity and cell incorporation rate. Optimal length varies by compound class and target.In alkyl gallates, chains of 8-14 carbons showed higher activity than shorter chains. researchgate.net
Hydroxyl Group Substitution The number and position of -OH groups are critical for antioxidant and cytotoxic effects.In phenolic acid derivatives, the number of ring hydroxyls was a key determinant of biological effect. uc.pt
Presence of Electron-Donating Groups Can enhance activity.For some benzoic acid derivatives, strong electron-donating groups on the benzene (B151609) ring were important for potent antisickling activity. iomcworld.com
Halogenation Introduction of halogen atoms (e.g., Chlorine) can increase potency.Chloro-substitution in some depsidones enhanced antibacterial potency and selectivity. nih.gov
Ester Moiety The ester linkage is a defining feature, but its hydrolysis can release monomeric units with different activities.The ester linkage connects the two aromatic rings in depsides. nih.gov

These general principles form the basis for hypothesizing how this compound's structure contributes to its observed activities, such as its cytotoxic effects on human melanoma cells. dokumen.pubresearchtrend.net The presence of multiple hydroxyl groups and the long alkyl chain likely create a balance of hydrophilic and lipophilic character that facilitates interaction with cellular components.

Challenges and Limitations in SAR Analysis of Lichen Depsides

Despite their potential as lead compounds, several challenges and limitations impede the comprehensive SAR analysis of lichen depsides like this compound.

One of the primary challenges is the sheer structural diversity and complexity of lichen metabolites. mdpi.com Fungi, including lichenized fungi, often possess far more biosynthetic genes than known compounds, making it difficult to connect a specific metabolite to its genetic origin. nih.gov This biosynthetic complexity complicates efforts to generate analogs through genetic engineering.

Furthermore, the chemical synthesis of depsides and their derivatives is often a multi-step and challenging process. This makes the rapid generation of a diverse library of analogs for systematic SAR studies difficult and resource-intensive. nih.gov Without a ready supply of various analogs, it is difficult to build robust models that correlate specific structural features with biological activity.

Another significant limitation is the difficulty in isolating large quantities of pure compounds directly from lichens. Lichens are slow-growing organisms, and the yield of secondary metabolites can be low. researchtrend.net This scarcity of starting material hampers the ability to perform extensive biological testing and derivatization required for thorough SAR studies.

Finally, despite the remarkable structural diversity and demonstrated in vitro bioactivities of depsides, none have yet been approved by the FDA or advanced into clinical trials. nih.gov This indicates a significant gap between promising laboratory findings and successful therapeutic application, which may stem from issues with pharmacokinetics, in vivo efficacy, or toxicity that are not apparent from initial SAR studies. These hurdles underscore the need for more extensive investigations, including mechanisms of action and in vivo evaluations, to truly understand and harness the therapeutic potential of this compound and other lichen depsides. nih.gov

Advanced Research Directions and Future Perspectives for Sphaerophorin

Molecular Mechanism Elucidation for Observed Biological Activities

While preliminary studies have highlighted the biological potential of sphaerophorin, a detailed understanding of its molecular mechanisms of action is still in its nascent stages. Future research will need to focus on elucidating the precise pathways through which this compound exerts its effects.

One of the key reported activities of this compound is its protective effect against human melanoma cells, where it has been shown to inhibit their growth and promote apoptotic cell death. researchgate.net Future investigations should aim to identify the specific signaling pathways involved in this process. This could involve studying the compound's interaction with key apoptotic proteins, such as those in the Bcl-2 family, and its effect on the activation of caspases, which are crucial executioners of apoptosis. frontiersin.org Furthermore, exploring its impact on cell cycle regulation and potential to induce cell cycle arrest in cancer cells would provide a more comprehensive picture of its anti-cancer mechanism. nih.gov

For its antimicrobial properties, research should move beyond determining the minimum inhibitory concentration (MIC) to understanding how this compound interacts with microbial cells. This could involve investigating its ability to disrupt cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. nih.govyoutube.com Techniques such as time-lapse fluorescence imaging could be employed to track morphological changes in bacteria upon exposure to this compound, helping to classify its mechanism of action. researchgate.net

In the context of its anti-inflammatory activity, studies should focus on identifying the molecular targets within inflammatory cascades. This could include examining its ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2), reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, and modulate the expression of inflammatory cytokines like TNF-α and interleukins. nih.govnih.govmdpi.com

Table 1: Potential Molecular Mechanisms of this compound for Further Investigation

Biological Activity Potential Molecular Mechanisms to Investigate
Anticancer - Induction of apoptosis via intrinsic and extrinsic pathways. researchgate.netnih.gov - Modulation of Bcl-2 family proteins and caspase activation. frontiersin.org - Cell cycle arrest at different checkpoints. nih.gov - Inhibition of cancer cell proliferation and metastasis. nih.gov
Antimicrobial - Disruption of microbial cell wall or membrane integrity. youtube.comresearchgate.net - Inhibition of essential microbial enzymes or metabolic pathways. nih.gov - Interference with microbial DNA replication or protein synthesis. youtube.com

| Anti-inflammatory | - Inhibition of COX-1 and COX-2 enzymes. nih.gov - Reduction of pro-inflammatory mediators (e.g., NO, prostaglandins). nih.gov - Downregulation of inflammatory cytokine expression (e.g., TNF-α, IL-6). nih.gov |

Exploration of Novel Biological Actions

The known biological activities of lichen secondary metabolites are diverse, including antibiotic, antimycobacterial, antiviral, anti-inflammatory, and cytotoxic effects. cambridge.orgresearchgate.netcambridge.org This broad spectrum suggests that this compound may possess other, as-yet-undiscovered biological actions. Future research should therefore aim to screen this compound against a wider range of therapeutic targets.

Potential areas for exploration include its antiviral activity against various viral strains, its efficacy against a broader spectrum of pathogenic fungi and bacteria, and its potential as an antiparasitic agent. Given that some lichen compounds exhibit neuroprotective effects, investigating the potential of this compound in models of neurodegenerative diseases is another promising avenue. nih.gov Furthermore, its antioxidant properties could be more thoroughly characterized, as these often underpin other biological activities like anti-inflammatory and anti-cancer effects. mdpi.com

Biotechnological Production and Sustainable Sourcing

The reliance on collecting lichens from their natural habitats for the extraction of compounds like this compound presents challenges in terms of sustainability and scalability due to the slow growth rate of lichens. cambridge.orgcambridge.org Therefore, developing biotechnological methods for the production of this compound is a critical area of future research.

One approach is the axenic cultivation of the lichen mycobiont (the fungal partner) in bioreactors. cambridge.orgcambridge.org Optimizing culture conditions, such as nutrient media and osmotic stress, could induce or enhance the production of secondary metabolites. cambridge.org Another, more advanced, strategy is the heterologous expression of the this compound biosynthetic genes in a fast-growing and easily culturable host organism, such as yeast or bacteria. nih.gov This would require the identification and characterization of the entire biosynthetic gene cluster for this compound.

Sustainable sourcing from natural populations necessitates the development of non-destructive harvesting techniques and a better understanding of lichen population dynamics to ensure that harvesting does not deplete natural resources.

Phylogenetic Approaches to Secondary Metabolite Evolution

This compound, being a depside, is synthesized by polyketide synthases (PKSs). tandfonline.com Phylogenetic analysis of PKS genes from different lichen-forming fungi can provide insights into the evolution of the biosynthetic pathways for these compounds. cambridge.orgresearchgate.netnih.gov By comparing the PKS gene sequences from this compound-producing lichens with those from other lichens that produce different depsides or other classes of polyketides, researchers can understand the evolutionary relationships and genetic diversification that has led to the vast chemical diversity of lichen secondary metabolites. tandfonline.comnih.gov

These phylogenetic studies can also help in identifying novel PKS genes that may produce compounds with new biological activities. nih.gov Understanding the evolutionary context of this compound biosynthesis can also inform efforts in biosynthetic pathway reconstruction and heterologous production. cambridge.org

Comparative Metabolomics with Related Compounds

Metabolomic profiling, particularly using techniques like UHPLC-MS, has been instrumental in identifying this compound in lichen extracts. nih.gov Comparative metabolomics, which involves comparing the metabolite profiles of different lichen species or different chemotypes of the same species, can be a powerful tool for understanding structure-activity relationships. nih.gov

By comparing the biological activities of this compound with those of structurally similar depsides and depsidones, researchers can identify the key chemical features responsible for a particular biological effect. nih.govmdpi.com This knowledge can then be used to guide the semi-synthesis of this compound derivatives with enhanced potency or selectivity.

Table 2: Structurally Related Compounds for Comparative Metabolomics

Compound Class Example Compounds Potential for Comparative Analysis
Depsides Lecanoric acid, Evernic acid, Gyrophoric acid Comparison of the effects of different alkyl chain lengths and hydroxylation patterns on biological activity. nih.govmdpi.com

| Depsidones | Pannarin, Physodic acid | Understanding the influence of the ether linkage in the depsidone (B1213741) structure on biological activity compared to the ester linkage in depsides. researchgate.netnih.gov |

Integration with Omics Technologies for Comprehensive Understanding

A holistic understanding of this compound's role in the lichen symbiosis and its potential applications can be achieved through the integration of various "omics" technologies. tci-thaijo.org

Genomics: Sequencing the genomes of this compound-producing lichens can help in the identification of the complete biosynthetic gene cluster for this compound. nih.govtandfonline.com

Transcriptomics: Analyzing the gene expression profiles under different environmental conditions can reveal the regulatory networks that control this compound biosynthesis. nih.govrsc.org

Proteomics: Studying the protein expression profiles can identify the enzymes and other proteins involved in the biosynthesis and transport of this compound.

Metabolomics: As mentioned earlier, metabolomic analysis can provide a snapshot of the chemical diversity of a lichen and can be used to correlate the presence of this compound with specific biological activities. nih.gov

By integrating these multi-omics datasets, researchers can build comprehensive models of the biosynthetic pathway of this compound, its regulation, and its ecological function, which will be invaluable for its biotechnological production and for discovering new applications. nih.govrsc.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying Sphaerophorin in lichen specimens?

  • Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for detecting this compound. Hydrolysis of this compound yields derivatives like 2,4-dihydroxy-6-isoheptylbenzoic acid, which can be chromatographically resolved using solvent systems B and C (e.g., toluene-dioxane-acetic acid) . For quantification, UV-vis spectroscopy coupled with HPLC is recommended to distinguish this compound from co-occurring metabolites like thiophanic acid and atranorin .

Q. What is the chemical structure of this compound, and how does it relate to its classification as a depside?

  • Methodological Answer : this compound is a depside composed of two phenolic acid units linked via an ester bond. Acid hydrolysis produces 2-hydroxy-4-methoxy-6-isoamylbenzoic acid and 2,4-dihydroxy-6-isoheptylbenzoic acid, identifiable through TLC retention factors (Rf values) and comparison with authentic standards . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, though peer-reviewed protocols for lichen metabolites often prioritize reproducibility in extraction and chromatographic separation .

Advanced Research Questions

Q. How does this compound inhibit RecA protein activity, and what implications does this have for studying bacterial DNA repair mechanisms?

  • Methodological Answer : this compound acts as an uncompetitive inhibitor of RecA’s ATPase activity, binding to the ATP site with an IC50 of 42.6 µM . To validate this mechanism, researchers should perform kinetic assays using varying ATP concentrations and compare inhibition patterns with other lichen metabolites (e.g., epiphorellic acid, a non-competitive inhibitor). Molecular docking studies can further predict binding interactions, though structural variability in lichen metabolites complicates structure-activity relationship (SAR) analyses .

Q. How can researchers resolve contradictions in reported chemical compositions of this compound across lichen specimens?

  • Methodological Answer : Discrepancies, such as the presence of xanthones versus this compound in Tasmanian specimens , may arise from environmental or genetic factors. To address this, standardize extraction protocols (e.g., acetone vs. methanol solvents) and use mass spectrometry (MS) to detect trace metabolites. Reproducibility studies across geographically distinct samples, coupled with genomic analysis of lichen symbionts, can clarify metabolic pathways .

Q. What experimental strategies are recommended for isolating this compound while minimizing degradation during extraction?

  • Methodological Answer : Use cold acetone or ethyl acetate for extraction to reduce enzymatic degradation. Immediate derivatization (e.g., acetylation) of hydrolytically sensitive groups may stabilize this compound. Storage at -20°C in amber vials under inert gas (e.g., nitrogen) preserves structural integrity. Purity should be confirmed via HPLC with diode-array detection (DAD), referencing retention times from peer-reviewed studies .

Q. What structure-activity relationships (SAR) are observed between this compound and other lichen-derived inhibitors of RecA?

  • Methodological Answer : While SAR analysis is challenging due to chemical variability, depsides like this compound and depsidones (e.g., lobaric acid) show distinct inhibition kinetics. Comparative studies using RecA mutants (e.g., ATP-binding vs. DNA-binding site variants) can elucidate target specificity. Epiphorellic acid, a pseudo-depsidone, provides a contrast as it binds the ssDNA site, highlighting the need for mechanistic diversity in inhibitor screening .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting metabolite profiles arise (e.g., this compound vs. xanthones), employ multi-method validation (TLC, HPLC, MS) and cross-reference with taxonomic databases to rule out misidentification .
  • Experimental Design : For inhibition studies, include positive controls (e.g., ATPase inhibitors) and validate results across multiple assay formats (e.g., fluorescence-based ATP hydrolysis vs. gel-based DNA strand exchange) .
  • Literature Synthesis : Prioritize peer-reviewed studies over unreliable sources (e.g., ) and use frameworks like PICO to structure research questions around this compound’s biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.